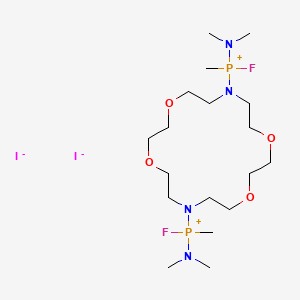

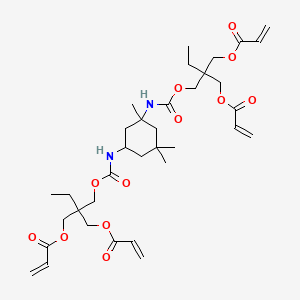

![molecular formula C20H16Cl2N4O4 B12750031 3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid CAS No. 182314-64-3](/img/structure/B12750031.png)

3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

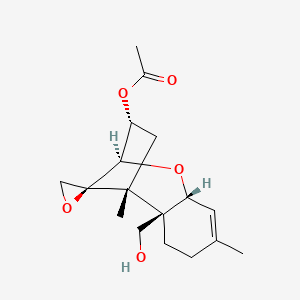

3-[(E)-3-[4-[(カルバモイルアミノ)メチル]アニリノ]-3-オキソプロプ-1-エニル]-4,6-ジクロロ-1H-インドール-2-カルボン酸は、化学、生物学、医学などの様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、多くの生物活性分子に見られる一般的な構造モチーフであるインドールコアを特徴としています。

準備方法

合成経路と反応条件

3-[(E)-3-[4-[(カルバモイルアミノ)メチル]アニリノ]-3-オキソプロプ-1-エニル]-4,6-ジクロロ-1H-インドール-2-カルボン酸の合成には、複数のステップが必要です。一般的なアプローチの1つは、4,6-ジクロロインドール-2-カルボン酸と適切なアニリン誘導体を酸性または塩基性条件下で縮合させることです。この反応には通常、触媒が必要であり、官能基の保護および脱保護などの中間ステップを伴う場合があります。

工業生産方法

この化合物の工業生産には、収率と純度を最大化するために合成経路の最適化が必要となる可能性があります。これには、連続フロー反応器の使用、触媒の高スループットスクリーニング、クロマトグラフィーや結晶化などの高度な精製技術が含まれる場合があります。

化学反応の分析

反応の種類

酸化: この化合物は、特にアニリンおよびインドール部分で酸化反応を起こす可能性があります。

還元: 還元反応は、構造中に存在するカルボニル基を標的にすることができます。

置換: インドール環上のジクロロ基は、求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。

置換: アミンまたはチオールなどの求核剤は、塩基性条件下で塩素原子を置き換えるために使用できます。

主な生成物

これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってキノン誘導体が生成される場合がありますが、還元によってアルコールまたはアミンが生成される可能性があります。

科学的研究の応用

化学

化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、様々な官能化が可能になり、汎用性の高い中間体になります。

生物学

生物学研究では、化合物のインドールコアは、多くの天然物や医薬品中に存在するため、注目されています。酵素相互作用と受容体結合の研究に使用できます。

医学

この化合物は、特に特定の生物学的経路を標的とする分子の設計における医薬品開発に潜在的な用途があります。その構造は、癌や炎症性疾患に関与するタンパク質と相互作用する可能性を示唆しています。

産業

産業セクターでは、この化合物は、新しい材料の開発や化学反応の触媒として使用できます。

作用機序

3-[(E)-3-[4-[(カルバモイルアミノ)メチル]アニリノ]-3-オキソプロプ-1-エニル]-4,6-ジクロロ-1H-インドール-2-カルボン酸がその効果を発揮するメカニズムは、特定の分子標的と相互作用する能力に関係している可能性があります。インドールコアは、様々なタンパク質に結合し、その活性を影響を与える可能性があります。この化合物は、酸化還元反応にも参加し、細胞プロセスに影響を与える可能性があります。

類似化合物の比較

類似化合物

インドール-3-酢酸: インドールコアが類似した天然の植物ホルモン。

4,6-ジクロロインドール-2-カルボン酸: 標的化合物の合成における前駆体。

N-フェニル-3-オキソプロプ-1-エニル誘導体: コア構造が異なるが、類似の官能基を持つ化合物。

独自性

3-[(E)-3-[4-[(カルバモイルアミノ)メチル]アニリノ]-3-オキソプロプ-1-エニル]-4,6-ジクロロ-1H-インドール-2-カルボン酸を際立たせているのは、官能基の組み合わせであり、これにより、多様な化学反応性と潜在的な生物活性を実現しています。そのジクロロインドールコアは、その安定性と様々な化学変換を起こす能力に関して特に注目に値します。

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.

4,6-Dichloroindole-2-carboxylic acid: A precursor in the synthesis of the target compound.

N-Phenyl-3-oxoprop-1-enyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

What sets 3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid apart is its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its dichloroindole core is particularly noteworthy for its stability and ability to undergo various chemical transformations.

特性

CAS番号 |

182314-64-3 |

|---|---|

分子式 |

C20H16Cl2N4O4 |

分子量 |

447.3 g/mol |

IUPAC名 |

3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C20H16Cl2N4O4/c21-11-7-14(22)17-13(18(19(28)29)26-15(17)8-11)5-6-16(27)25-12-3-1-10(2-4-12)9-24-20(23)30/h1-8,26H,9H2,(H,25,27)(H,28,29)(H3,23,24,30)/b6-5+ |

InChIキー |

NHCAEPYZJFNEGT-AATRIKPKSA-N |

異性体SMILES |

C1=CC(=CC=C1CNC(=O)N)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O |

正規SMILES |

C1=CC(=CC=C1CNC(=O)N)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。